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Compound of Interest

Compound Name: Cianopramine

Cat. No.: B1668977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two plausible synthetic routes for

the research-scale production of Cianopramine (3-cyano-imipramine), a tricyclic

antidepressant and serotonin reuptake inhibitor. The protocols are designed to be detailed and

informative, enabling researchers to replicate and adapt the synthesis for their specific needs.

Introduction
Cianopramine, also known as 3-cyano-imipramine or by its developmental code Ro 11-2465,

is a derivative of imipramine.[1] Its synthesis involves the introduction of a nitrile group at the 3-

position of the dibenzo[b,f]azepine core of imipramine. This document outlines two primary

synthetic strategies:

Route A: Sandmeyer Reaction starting from 3-amino-imipramine.

Route B: Palladium-Catalyzed Cyanation commencing with 3-bromo-imipramine.

Both routes begin with the synthesis of the core tricyclic structure, 10,11-dihydro-5H-

dibenzo[b,f]azepine (iminodibenzyl).

Synthesis of the Core Structure: 10,11-Dihydro-5H-
dibenzo[b,f]azepine
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The foundational precursor for both synthetic pathways is 10,11-dihydro-5H-

dibenzo[b,f]azepine. A common industrial method for its synthesis involves the cyclization of

2,2'-diaminobibenzyl.

Experimental Protocol: Synthesis of 10,11-Dihydro-5H-
dibenzo[b,f]azepine

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux

condenser, place 2,2'-diaminobibenzyl.

Cyclization: Add polyphosphoric acid (PPA) to the vessel. The mixture is then heated to an

elevated temperature to induce cyclization.

Work-up: After the reaction is complete, the mixture is cooled and quenched with water. The

pH is adjusted to be basic, and the product is extracted with a suitable organic solvent.

Purification: The organic extracts are combined, dried, and the solvent is removed under

reduced pressure. The crude product can be purified by recrystallization or chromatography.

Route A: Synthesis of Cianopramine via Sandmeyer
Reaction
This synthetic route involves the nitration of the iminodibenzyl core, followed by reduction to an

amine, alkylation, and finally, the Sandmeyer reaction to introduce the cyano group.

Workflow Diagram

Step 1: Acylation & Nitration Step 2: Reduction Step 3: Alkylation & Deprotection Step 4: Sandmeyer Reaction

Iminodibenzyl 5-Acetyl-iminodibenzyl
Acetic Anhydride

3-Nitro-5-acetyl-iminodibenzyl
HNO3, H2SO4

3-Amino-5-acetyl-iminodibenzyl
Fe, Acetic Acid

3-Amino-imipramine

1. 3-(Dimethylamino)propyl chloride
2. Hydrolysis

Cianopramine

1. NaNO2, HCl
2. CuCN
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Caption: Synthetic workflow for Cianopramine via the Sandmeyer reaction.

Experimental Protocols
Step 1: Synthesis of 3-Nitro-5-acetyl-iminodibenzyl

Acylation: Iminodibenzyl is first protected by acylation with acetic anhydride.

Nitration: The resulting 5-acetyl-iminodibenzyl is dissolved in concentrated sulfuric acid and

cooled. A solution of nitric acid in sulfuric acid is added dropwise while maintaining a low

temperature (0-5 °C).

Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered,

washed with water, and dried.

Step 2: Synthesis of 3-Amino-5-acetyl-iminodibenzyl

Reduction: 3-Nitro-5-acetyl-iminodibenzyl is reduced to the corresponding amine using iron

powder in the presence of acetic acid.

Work-up: The reaction mixture is filtered to remove iron salts, and the filtrate is neutralized.

The product is then extracted and purified.

Step 3: Synthesis of 3-Amino-imipramine

Alkylation: 3-Amino-5-acetyl-iminodibenzyl is alkylated with 3-(dimethylamino)propyl chloride

in the presence of a strong base like sodium amide.

Deprotection: The acetyl protecting group is removed by hydrolysis under acidic or basic

conditions to yield 3-amino-imipramine.

Step 4: Synthesis of Cianopramine (Sandmeyer Reaction)

Diazotization: 3-Amino-imipramine is dissolved in an acidic solution (e.g., HCl) and cooled. A

solution of sodium nitrite is added slowly to form the diazonium salt.

Cyanation: The cold diazonium salt solution is added to a solution of copper(I) cyanide.
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted.

Cianopramine is then purified by chromatography.

Quantitative Data (Route A)
Step Reactant Product Reagents

Typical
Yield

Purity

1. Nitration
5-Acetyl-

iminodibenzyl

3-Nitro-5-

acetyl-

iminodibenzyl

HNO₃, H₂SO₄ ~85% >95%

2. Reduction

3-Nitro-5-

acetyl-

iminodibenzyl

3-Amino-5-

acetyl-

iminodibenzyl

Fe, Acetic

Acid
~90% >98%

3. Alkylation

&

Deprotection

3-Amino-5-

acetyl-

iminodibenzyl

3-Amino-

imipramine

3-

(Dimethylami

no)propyl

chloride,

NaNH₂, H₃O⁺

~70% >97%

4.

Sandmeyer

Reaction

3-Amino-

imipramine

Cianopramin

e

NaNO₂, HCl,

CuCN
~60-70% >99%

Route B: Synthesis of Cianopramine via Palladium-
Catalyzed Cyanation
This alternative route avoids the potentially hazardous diazonium salt intermediate by utilizing a

palladium-catalyzed cross-coupling reaction.

Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Bromination Step 2: Alkylation Step 3: Pd-Catalyzed Cyanation

Iminodibenzyl 3-Bromo-iminodibenzyl
NBS, Silica gel

3-Bromo-imipramine
3-(Dimethylamino)propyl chloride, NaNH2

Cianopramine
Zn(CN)2, Pd catalyst, Ligand

Click to download full resolution via product page

Caption: Synthetic workflow for Cianopramine via Pd-catalyzed cyanation.

Experimental Protocols
Step 1: Synthesis of 3-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine

Bromination: 10,11-dihydro-5H-dibenzo[b,f]azepine is treated with N-bromosuccinimide

(NBS) in the presence of silica gel to achieve regioselective bromination at the 3-position.[2]

Purification: The product is purified by column chromatography.

Step 2: Synthesis of 3-Bromo-imipramine

Alkylation: 3-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine is alkylated with 3-

(dimethylamino)propyl chloride using a strong base such as sodium amide in an inert

solvent.

Work-up and Purification: The reaction is quenched, and the product is extracted and

purified.

Step 3: Synthesis of Cianopramine (Palladium-Catalyzed Cyanation)

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged

with 3-bromo-imipramine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand

(e.g., dppf), and a cyanide source (e.g., zinc cyanide).

Reaction: An appropriate solvent is added, and the mixture is heated to the desired

temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up and Purification: The reaction mixture is filtered, and the product is extracted and

purified by chromatography to yield Cianopramine.

Quantitative Data (Route B)
Step Reactant Product Reagents

Typical
Yield

Purity

1.

Bromination
Iminodibenzyl

3-Bromo-

iminodibenzyl

NBS, Silica

gel
~70-80% >98%

2. Alkylation
3-Bromo-

iminodibenzyl

3-Bromo-

imipramine

3-

(Dimethylami

no)propyl

chloride,

NaNH₂

~75% >97%

3. Pd-

Catalyzed

Cyanation

3-Bromo-

imipramine

Cianopramin

e

Zn(CN)₂, Pd

catalyst,

Ligand

>80% >99%

Characterization and Analysis
The final product, Cianopramine, and all intermediates should be thoroughly characterized to

confirm their identity and purity. Recommended analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile

group in Cianopramine.

Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
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Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Cyanide compounds (CuCN, Zn(CN)₂) are highly toxic. Handle with extreme caution and

have appropriate quenching and disposal procedures in place.

Strong acids (H₂SO₄, HNO₃) and bases (NaNH₂) are corrosive and should be handled with

care.

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under

an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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